4-Butyl-1,3-thiazole-2-carboxylic acid
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Overview
Description
4-Butyl-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-butylthioamide with α-haloketones under basic conditions, leading to the formation of the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the C-2 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
4-Butyl-1,3-thiazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-butyl-1,3-thiazole-2-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains . These interactions can lead to changes in biochemical pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
- 2-Methyl-1,3-thiazole-4-carboxylic acid
- 4-Phenyl-1,3-thiazole-2-carboxylic acid
- 2-Aminothiazole-4-carboxylic acid
Comparison: 4-Butyl-1,3-thiazole-2-carboxylic acid is unique due to its butyl side chain, which can influence its lipophilicity and, consequently, its biological activity and solubility. Compared to 2-methyl-1,3-thiazole-4-carboxylic acid, the butyl derivative may exhibit different pharmacokinetic properties, making it more suitable for certain applications .
Properties
IUPAC Name |
4-butyl-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-3-4-6-5-12-7(9-6)8(10)11/h5H,2-4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIWKJHKLOTFNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CSC(=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555089 |
Source
|
Record name | 4-Butyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115553-92-9 |
Source
|
Record name | 4-Butyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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